molecular formula C17H9Cl2FN4S B2426689 (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-60-6

(E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2426689
CAS No.: 477190-60-6
M. Wt: 391.25
InChI Key: QVQBNIOMQWPQQX-BUVRLJJBSA-N
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Description

(E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetically designed thiazole-derived carbohydrazonoyl cyanide compound of significant interest in chemical and agrochemical research. Structurally, it features a 1,3-thiazole core substituted at the 4-position with a 2,4-dichlorophenyl group and a carbohydrazonoyl cyanide moiety at the 2-position, which is linked to a 2-fluorophenyl ring via an (E)-configured imine bond. This specific arrangement of electron-withdrawing substituents, including the dichlorophenyl and cyanide groups, is associated with potent biological activity. Compounds within this class have been demonstrated to act as effective inhibitors of photosynthetic electron transport (PET) in spinach chloroplasts, a classic herbicide mechanism of action . The inhibitory effect is believed to occur on the donor side of Photosystem II, interfering with intermediates Z•/D•, as evidenced by EPR spectroscopy . Furthermore, fluorescence spectroscopy studies on analogous compounds suggest their mechanism may also involve interactions with aromatic amino acids present in photosynthetic proteins . Beyond its potential in agrochemical research for the development of novel herbicides, this complex structure also presents a valuable building block for further exploration in medicinal chemistry and materials science. The product is provided For Research Use Only and is not intended for human or veterinary use.

Properties

IUPAC Name

(2E)-4-(2,4-dichlorophenyl)-N-(2-fluoroanilino)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2FN4S/c18-10-5-6-11(12(19)7-10)16-9-25-17(22-16)15(8-21)24-23-14-4-2-1-3-13(14)20/h1-7,9,23H/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQBNIOMQWPQQX-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step may involve the use of a chlorinated benzene derivative in a substitution reaction.

    Attachment of the Fluoroanilino Group: This can be done through a nucleophilic aromatic substitution reaction.

    Formation of the Carboximidoyl Cyanide Moiety: This step may involve the reaction of a suitable nitrile with an amine under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole or aniline moieties.

    Reduction Products: Amines or other reduced forms of the nitrile group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential pharmacological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it may interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the dichlorophenyl and fluoroanilino groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(2,4-dichlorophenyl)-N-(2-chloroanilino)-1,3-thiazole-2-carboximidoyl cyanide: Similar structure but with a chloroanilino group instead of a fluoroanilino group.

    (2E)-4-(2,4-dichlorophenyl)-N-(2-methoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide: Similar structure but with a methoxyanilino group.

Uniqueness

The presence of the fluoroanilino group in (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide may confer unique properties such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability compared to its analogs.

Biological Activity

(E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines the biological activity of this compound, summarizing relevant studies, including synthesis methods, mechanisms of action, and biological evaluations.

Chemical Structure

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of both dichlorophenyl and fluorophenyl groups enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenylacetone with 4-fluorobenzamidine in the presence of a base such as potassium carbonate in ethanol. The reaction conditions are optimized for yield and purity.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives. For instance:

  • In Vitro Antimicrobial Evaluation : The compound demonstrated significant antimicrobial activity against various pathogens. Minimum inhibitory concentration (MIC) values were reported as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .
  • Synergistic Effects : The compound exhibited synergistic relationships with common antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .

Anticancer Activity

Thiazole derivatives are also being explored for their anticancer properties:

  • Cell Line Studies : In vitro studies showed that compounds similar to this compound exhibit antiproliferative effects on various cancer cell lines. For example, derivatives have been tested against breast and colon cancer cells with promising results .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of critical enzymes involved in cell proliferation and survival pathways. Some studies suggest that thiazole derivatives may induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Antimicrobial Activity

A study evaluating a series of thiazole derivatives found that modifications to the thiazole core significantly impacted antimicrobial potency. The study highlighted that the introduction of halogen substituents enhanced activity against Gram-positive bacteria .

Case Study 2: Anticancer Properties

Another research project focused on the structure-activity relationship (SAR) of thiazole compounds revealed that specific substitutions on the phenyl rings could lead to increased cytotoxicity in cancer cell lines. The study emphasized the importance of molecular docking studies in predicting binding affinities to target proteins involved in cancer progression .

Q & A

Q. What are the optimized synthetic routes for (E)-4-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core followed by coupling with substituted phenyl groups. Key steps include:

  • Cyclocondensation : Reacting thiourea derivatives with α-haloketones under ethanol or DMF at 60–80°C to form the thiazole ring .
  • Hydrazonoyl Cyanide Formation : Coupling the thiazole intermediate with 2-fluorophenylhydrazine in the presence of cyanogen bromide, with pH maintained at 6–7 to avoid side reactions .
  • Optimization : Solvent choice (e.g., ethanol for polar intermediates) and temperature control (room temperature for coupling steps) are critical. Catalysts like triethylamine improve yields by 15–20% .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., distinguishing dichlorophenyl protons at δ 7.3–7.5 ppm) and confirm stereochemistry .
  • IR Spectroscopy : Detect functional groups like C≡N (sharp peak at ~2200 cm1^{-1}) and N-H stretches (3300–3400 cm1^{-1}) .
  • X-ray Crystallography : Resolve E/Z isomerism via single-crystal analysis, with Cl and F substituents influencing lattice packing .

Advanced Research Questions

Q. How do substituents (e.g., 2,4-dichlorophenyl vs. 3-bromophenyl) alter biological activity in thiazole derivatives?

  • Comparative SAR Studies : Replace the 2,4-dichlorophenyl group with other halogenated aryl groups (e.g., 3-bromophenyl) and evaluate bioactivity. For example, 3-bromophenyl analogs show 30% higher herbicidal activity due to enhanced electrophilicity .
  • Electron-Withdrawing Effects : Fluorine at the 2-position increases membrane permeability in cell-based assays, while chlorine enhances target binding via hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. therapeutic efficacy)?

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (24–48 hours) to minimize variability .
  • Mechanistic Profiling : Combine enzyme inhibition assays (e.g., kinase targets) with transcriptomic analysis to distinguish direct effects from off-target interactions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to cytochrome P450 enzymes, reducing metabolic instability. For example, fluorophenyl groups reduce CYP3A4 binding by 40% compared to methoxy derivatives .
  • ADMET Prediction : Tools like SwissADME calculate logP values (target ~3.5) and solubility to prioritize derivatives with oral bioavailability .

Q. What methodologies validate the compound’s mechanism of action in antimicrobial studies?

  • Time-Kill Assays : Monitor bacterial growth (e.g., S. aureus) at 2-hour intervals to determine bactericidal vs. bacteriostatic effects .
  • Membrane Permeability Tests : Use SYTOX Green uptake assays to confirm disruption of Gram-negative bacterial membranes .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in thermal stability data reported across studies?

  • Controlled TGA/DSC : Perform thermogravimetric analysis under nitrogen at 10°C/min. Note decomposition onset temperatures (e.g., 220°C for crystalline vs. 190°C for amorphous forms) .
  • Sample Purity : HPLC purity >98% minimizes degradation artifacts. Impurities like unreacted hydrazine lower decomposition thresholds by 25–30°C .

Q. What statistical approaches are recommended for analyzing dose-response relationships in anticancer assays?

  • Nonlinear Regression : Fit IC50_{50} values using four-parameter logistic models (e.g., GraphPad Prism). Include Hill slopes to assess cooperative effects .
  • ANOVA with Tukey’s Test : Compare efficacy across derivatives (e.g., 2,4-dichloro vs. 3-nitrophenyl analogs) at p < 0.01 .

Methodological Notes

  • Avoid Commercial Sources : Prioritize peer-reviewed syntheses over vendor protocols (e.g., vs. 4, 13).
  • Structural Integrity : Confirm E-configuration via NOESY (nuclear Overhauser effect) to prevent misassignment of hydrazonoyl geometry .

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